N,N-bis(2-methoxyethyl)piperidin-4-amine
Overview
Description
N,N-bis(2-methoxyethyl)piperidin-4-amine: is a chemical compound with the molecular formula C₁₁H₂₄N₂O₂ and a molecular weight of 216.32 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of two methoxyethyl groups attached to the nitrogen atom at the 4-position of the piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-methoxyethyl)piperidin-4-amine typically involves the reaction of piperidine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-methoxyethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-bis(2-methoxyethyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of biological processes and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of N,N-bis(2-methoxyethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N-bis(2-methoxyethyl)amine: A related compound with similar functional groups but lacking the piperidine ring.
N,N-dimethylpiperidin-4-amine: Another piperidine derivative with different substituents on the nitrogen atom.
N,N-bis(2-ethoxyethyl)piperidin-4-amine: A compound with ethoxyethyl groups instead of methoxyethyl groups.
Uniqueness: N,N-bis(2-methoxyethyl)piperidin-4-amine is unique due to the presence of both the piperidine ring and the methoxyethyl groups, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-14-9-7-13(8-10-15-2)11-3-5-12-6-4-11/h11-12H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNWLRHEBSDXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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